molecular formula C₁₀H₁₆O B132270 Limonene-1,2-epoxide CAS No. 203719-54-4

Limonene-1,2-epoxide

Cat. No.: B132270
CAS No.: 203719-54-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-XNWIYYODSA-N
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Description

Limonene-1,2-epoxide is an organic compound derived from limonene, a naturally occurring cyclic monoterpene. It is a colorless liquid with a strong lemon-like odor and is commonly used in the fragrance and flavor industries. The compound is formed through the epoxidation of limonene, resulting in a highly reactive epoxide ring that makes it a valuable intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Limonene-1,2-epoxide, also known as (4R)-Limonene-1,2-epoxide, primarily targets the enzyme this compound hydrolase . This enzyme catalyzes the conversion of this compound to limonene-1,2-diol . It can use both the (-) and (+) isomers of this compound as substrates .

Mode of Action

The interaction of this compound with its target enzyme, this compound hydrolase, results in the hydrolysis of the epoxide ring of this compound, forming limonene-1,2-diol . This reaction is stereospecific, meaning it can produce different products depending on the stereochemistry of the starting this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the limonene degradation pathway . In this pathway, this compound is converted into limonene-1,2-diol by the action of this compound hydrolase . This diol can then be further metabolized into other compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that limonene, the precursor to this compound, is well-absorbed and widely distributed in the body .

Result of Action

The action of this compound results in the formation of limonene-1,2-diol . This compound has been reported to show potent antinociceptive (pain-relieving) and antitumoral activities . It is also used as a building block in the synthesis of pharmaceutical products, perfumes, cosmetics, and food additives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the epoxidation of limonene to form this compound can be performed in a solvent-free environment, using hydrogen peroxide as an oxidant and a tungsten-based catalyst . The reaction conditions, including temperature, oxidant, solvent, acid concentration, and sodium sulphate amounts, can significantly affect the selectivity and conversion rate of the reaction .

Safety and Hazards

Limonene-1,2-epoxide may cause eye irritation and chemical conjunctivitis and corneal damage. It may also cause skin irritation and dermatitis. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

The development of a limonene epoxidation process using environment-friendly H2O2, with high H2O2 conversion and selectivity to the epoxide, is reported . This process has potential for further optimization and industrial application. Additionally, the discovery and characterization of thermophilic limonene-1,2-epoxide hydrolases represent an attractive option for the synthesis of chiral epoxides and 1,2-diols, which are valuable building blocks for the synthesis of several pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

Limonene-1,2-epoxide interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme this compound hydrolase (LEH), which is involved in the limonene degradation pathway . This enzyme catalyzes the hydrolysis of this compound to limonene-1,2-diol . The process involves a novel concerted general acid catalysis step involving the Asp101–Arg99–Asp132 triad .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to decrease cell viability down to 76.27 ± 1.63% (10 µg/mL, at 48 h incubation) in a spontaneously transformed aneuploid immortal keratinocyte cell line from adult human skin (the HaCaT cell line) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme this compound hydrolase (LEH). The LEH-mediated hydrolysis preferentially attacks at the most substituted epoxide carbon . This enzyme is considered the founding member of a novel epoxide hydrolase family .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, approximately 95% conversion of H2O2 at 100% selectivity to this compound was achieved in 15 minutes with a single-step addition of oxidant .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice were chronically treated for 120 days by gavage with this compound (25, 50, and 75 mg/kg/day) and this exposure was assessed by pathophysiological measurements .

Metabolic Pathways

This compound is involved in the limonene and pinene degradation metabolic pathway . The enzyme this compound hydrolase (LEH) plays a crucial role in this pathway, catalyzing the hydrolysis of this compound to limonene-1,2-diol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonene-1,2-epoxide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly oxidants like hydrogen peroxide and efficient catalysts to ensure high yield and selectivity. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Limonene-1,2-epoxide is unique due to its high reactivity and selectivity in chemical reactions. Similar compounds include:

This compound stands out due to its natural origin and potential for sustainable applications in various fields.

Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name Limonene-1,2-epoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

203719-54-4
Record name Limonene oxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
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reactant
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310.6 g
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peracetic acid
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9.1 mol
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reactant
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Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
terpene
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0 (± 1) mol
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reactant
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[Compound]
Name
ketone
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of limonene-1,2-epoxide?

A1: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

Q2: Is this compound soluble in water?

A2: this compound has low solubility in water due to its hydrophobic nature []. Organic solvents like acetone and t-butanol are often used in its extraction and purification [].

Q3: How is this compound produced from limonene?

A3: this compound is formed through the epoxidation of limonene, often utilizing catalysts like titanium-grafted silica [] or perchlorinated iron phthalocyanine supported on modified silica (FePcCl16-NH2-SiO2) [, ] with oxidants like tert-butyl hydroperoxide (TBHP).

Q4: What is the role of this compound hydrolase?

A4: this compound hydrolase (LEH) catalyzes the hydrolysis of this compound to limonene-1,2-diol [, ]. This enzymatic reaction is part of the limonene degradation pathway found in certain microorganisms like Rhodococcus erythropolis DCL14 [, ].

Q5: How does the structure of the LEH active site contribute to its activity?

A5: The active site of LEH features a deep pocket lined with mostly hydrophobic residues, with a cluster of polar groups including an Asp-Arg-Asp triad at its base []. This structure accommodates the hydrophobic this compound while the triad plays a crucial role in the hydrolysis mechanism [, ].

Q6: What is known about the stereospecificity of LEH?

A6: LEH exhibits stereospecificity, preferentially hydrolyzing specific stereoisomers of this compound [, ]. The enzyme shows sequential and enantioconvergent substrate conversion, meaning it displays different rates of hydrolysis for different stereoisomers and can even convert a racemic mixture into an enantioenriched product [].

Q7: Can the activity and selectivity of LEH be modified?

A7: Research indicates that mutagenesis studies on LEHs, particularly those from thermophilic sources like Tomsk-LEH and CH55-LEH, can influence their substrate specificity and stereoselectivity []. These modifications offer potential for tailoring these enzymes for specific biocatalytic applications.

Q8: How does this compound interact with α2u-globulin?

A8: this compound acts as a ligand for α2u-globulin, a protein found in male rats []. This interaction is significant because it is implicated in a male rat-specific kidney disease known as hyaline droplet nephropathy [, ].

Q9: Does this compound interact with the mouse urinary protein (MUP)?

A9: While structurally similar to α2u-globulin, MUP does not bind to the same hyaline droplet-inducing agents []. Studies suggest this difference arises from structural variations in their binding cavities, with MUP's cavity being less suited for accommodating this compound [, ].

Q10: Does this compound have any potential for use in drug delivery?

A10: Research has explored the use of this compound loaded solid lipid nanoparticles (SLNs) for potential drug delivery applications []. These Lim-SLNs exhibited modified release profiles of the monoterpene derivative, suggesting potential for controlling the delivery and bioavailability of the compound.

Q11: What is known about the toxicity of this compound?

A11: this compound's interaction with α2u-globulin in male rats highlights potential toxicological concerns []. Studies have shown that this binding can lead to hyaline droplet nephropathy, a male rat-specific kidney disease [, ]. More research is needed to fully understand the compound's toxicity profile in other species.

Q12: Are there any safety concerns regarding the use of this compound in applications like cosmetics?

A12: Research suggests that this compound can enhance the dermal absorption of other compounds often found in topical preparations, such as caffeine and salicylic acid []. While this might be beneficial for certain applications, it also raises concerns about potential unintended effects due to increased absorption of other ingredients through the skin.

Q13: What analytical techniques are commonly used to study this compound?

A13: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze and quantify this compound in various samples, including plant extracts and reaction mixtures [, , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for structural characterization [].

Q14: How is computational chemistry used in this compound research?

A14: Computational methods like density functional theory (DFT) have been used to investigate the catalytic mechanism of LEH []. These studies provide valuable insights into the enzyme's catalytic process at the molecular level, aiding in understanding its substrate specificity and reaction pathway.

Q15: Are there QSAR models available for this compound and its derivatives?

A15: While specific QSAR models for this compound are not extensively discussed in the provided research, studies have used quantitative structure permeation relationship (QSPR) analysis to correlate molecular descriptors of related compounds with their ability to modulate dermal absorption []. This approach could be extended to develop QSAR models for predicting the activity and properties of this compound derivatives.

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